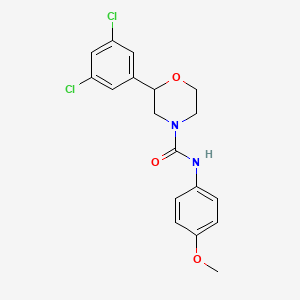
2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes including condensation, amination, and cyclization reactions. For example, similar compounds have been synthesized by condensing specific carboxylic acids with amines prepared from difluorobenzonitrile by amination with morpholine, followed by cyclization with hydrazine hydrate (Lu et al., 2021). These methods highlight the complexity and precision required in synthesizing compounds within this chemical class.
Molecular Structure Analysis
The determination of the crystal structure of these compounds provides insight into their molecular geometry, which is crucial for understanding their chemical behavior and potential interactions. For instance, compounds with similar structural frameworks have been found to possess significant inhibitory activity against some cancer cell lines, suggesting the importance of their specific molecular arrangements (Ji et al., 2018).
Applications De Recherche Scientifique
Anti-Obesity Properties
A study by Srivastava et al. (2007) on diaryl dihydropyrazole-3-carboxamides, related in structure to 2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide, showed significant in vivo anti-obesity activity. These compounds demonstrated appetite suppression and body weight reduction in animal models, attributed to their CB1 antagonistic activity. Molecular modeling studies supported these findings, indicating a potential application of similar compounds in obesity treatment (Srivastava et al., 2007).
Antiproliferative Activity in Cancer Research
Lu et al. (2021) synthesized a compound structurally related to 2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide, showing significant inhibitory activity against some cancer cell lines. The compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, exhibited notable antiproliferative effects, suggesting potential use in cancer research and treatment (Lu et al., 2021).
Medical Imaging Development
Tobiishi et al. (2007) researched methoxy and fluorine analogs of a structurally similar compound, aiming to develop tracers for medical imaging. The study involved evaluating the potency of these analogs in inhibiting the binding of the CB1 antagonist for potential use in positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor. This study indicates a potential application in developing medical imaging tools (Tobiishi et al., 2007).
Analgesic and Anti-inflammatory Agents
Abu‐Hashem et al. (2020) synthesized novel compounds, including morpholine derivatives, for potential use as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. These compounds showed high inhibitory activity on COX-2 selectivity, suggesting a possible application in developing new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Chemical Synthesis and Structural Analysis
Research by Bin (2011) focused on synthesizing a morpholine derivative, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which could be relevant in understanding the chemical properties and synthesis processes of similar compounds like 2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide (Bin, 2011).
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-16-4-2-15(3-5-16)21-18(23)22-6-7-25-17(11-22)12-8-13(19)10-14(20)9-12/h2-5,8-10,17H,6-7,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVKQRSGDGRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


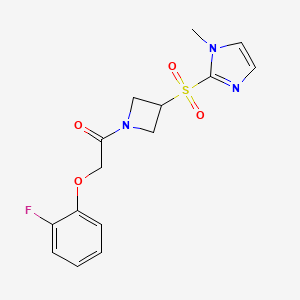
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)
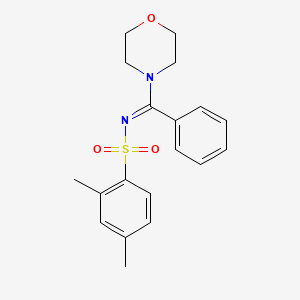
![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)


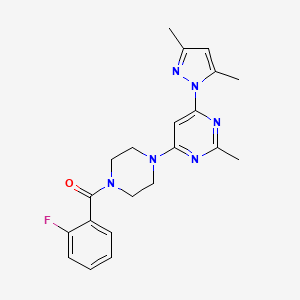
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)
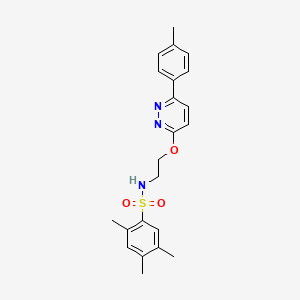
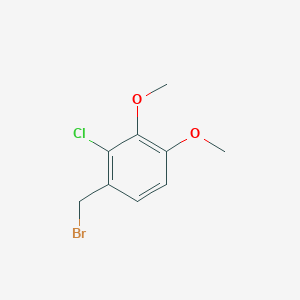
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)